molecular formula C23H16ClFN2O2S2 B15101529 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15101529
M. Wt: 471.0 g/mol
InChI Key: FVWKJULEUXIPEJ-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: This is achieved through nucleophilic substitution reactions, where the chlorophenyl and fluorophenyl groups are introduced onto the thieno[2,3-d]pyrimidine core.

    Attachment of the Prop-2-en-1-yl Side Chain: This step involves the addition of the prop-2-en-1-yl group through a suitable alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methoxyphenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-bromophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the thieno[2,3-d]pyrimidine core, makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16ClFN2O2S2

Molecular Weight

471.0 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H16ClFN2O2S2/c1-2-11-27-22(29)20-18(14-5-9-17(25)10-6-14)12-30-21(20)26-23(27)31-13-19(28)15-3-7-16(24)8-4-15/h2-10,12H,1,11,13H2

InChI Key

FVWKJULEUXIPEJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)SC=C2C4=CC=C(C=C4)F

Origin of Product

United States

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